1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene
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Overview
Description
1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is an organic compound characterized by a bromomethyl group attached to a cyclopropyl ring, which is further connected to a chlorobenzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of cyclopropylbenzene derivatives. Bromination and chlorination reactions are typically employed to introduce the bromomethyl and chloro groups, respectively.
Cyclopropanation: Another method involves the cyclopropanation of benzene derivatives followed by halogenation steps to introduce the desired substituents.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often used to synthesize this compound. This involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure high purity and yield.
Continuous Flow Chemistry: Continuous flow chemistry techniques can also be employed for the large-scale production of this compound. This method offers advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound. These reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Nucleophilic substitution reactions often use strong nucleophiles like hydroxide (OH-) or cyanide (CN-), while electrophilic substitutions may involve Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Hydrocarbons and their derivatives.
Substitution Products: Various functionalized benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or intermediate in drug synthesis.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
1-(Bromomethyl)cyclopropane: A related compound with a similar structure but lacking the chlorobenzene moiety.
2-Chlorobenzyl bromide: Another compound with a bromomethyl group attached to a chlorobenzene ring, but with a different arrangement.
Uniqueness:
The presence of both bromomethyl and chloro substituents on the cyclopropyl ring makes 1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene unique compared to its similar compounds
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
1226171-32-9 |
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Molecular Formula |
C10H10BrCl |
Molecular Weight |
245.5 |
Purity |
95 |
Origin of Product |
United States |
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